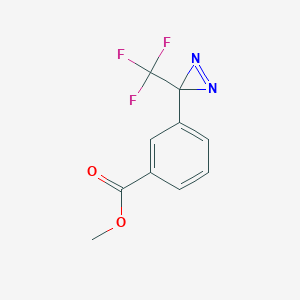![molecular formula C11H19ClN2O3 B14011007 4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 87640-30-0](/img/structure/B14011007.png)
4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a chloroethylcarbamoyl-methyl-amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The chloroethylcarbamoyl-methyl-amino group is then added through a series of reactions involving chlorination and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amino and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the chloroethylcarbamoyl-methyl-amino group, making it less reactive.
4-(2-Bromoethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different chemical properties.
Uniqueness
The presence of the chloroethylcarbamoyl-methyl-amino group in 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid makes it unique in terms of its reactivity and potential applications. This group allows for specific interactions with biological molecules and can be used to introduce additional functionality through chemical modifications.
Eigenschaften
CAS-Nummer |
87640-30-0 |
|---|---|
Molekularformel |
C11H19ClN2O3 |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
4-[2-chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19ClN2O3/c1-14(11(17)13-7-6-12)9-4-2-8(3-5-9)10(15)16/h8-9H,2-7H2,1H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
SVECTEFCZMBCKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC(CC1)C(=O)O)C(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


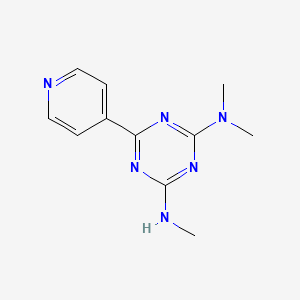

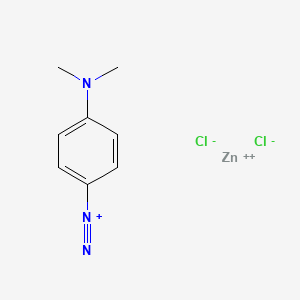
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
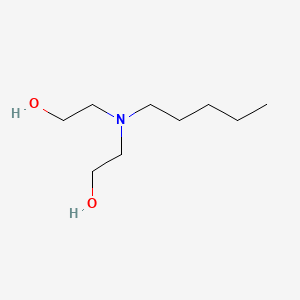


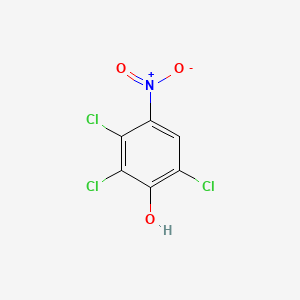

![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
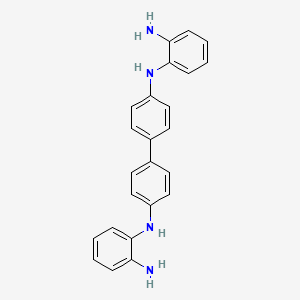
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
